Benz(a)anthryl(5,6-b)oxepine
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Overview
Description
Benz(a)anthryl(5,6-b)oxepine is a polycyclic aromatic compound that features a unique oxepine ring fused with benz(a)anthracene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthryl(5,6-b)oxepine typically involves the photoisomerization of benz(a)anthracene oxides. For instance, benz(a)anthracene 1,2-oxide can be converted to this compound through a photochemical oxygen-walk mechanism . This process involves the use of light to induce the rearrangement of the molecular structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale photochemical reactors to facilitate the photoisomerization process. Optimization of reaction conditions, such as light intensity and wavelength, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthryl(5,6-b)oxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Benz(a)anthryl(5,6-b)oxepine has several scientific research applications:
Chemistry: It serves as a model compound for studying photochemical reactions and the behavior of polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism by which Benz(a)anthryl(5,6-b)oxepine exerts its effects involves interactions with various molecular targets. For instance, its derivatives can bind to DNA or proteins, disrupting normal cellular functions and leading to potential therapeutic effects . The compound’s photochemical properties also enable it to participate in light-induced reactions, making it useful in photopharmacology .
Comparison with Similar Compounds
Dibenzo[b,f]oxepine: Shares a similar oxepine ring structure but differs in the arrangement of the aromatic rings.
Anthra[2,1-b]oxepine: Another oxepine derivative with a different fusion pattern.
Phenanthro[10,9-b]oxepine: Features a phenanthrene core fused with an oxepine ring.
Uniqueness: Benz(a)anthryl(5,6-b)oxepine is unique due to its specific fusion of benz(a)anthracene with an oxepine ring, which imparts distinct photochemical and biological properties
Properties
CAS No. |
115085-17-1 |
---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
13-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H14O/c1-2-8-16-14-21-20(13-15(16)7-1)18-10-4-3-9-17(18)19-11-5-6-12-23-22(19)21/h1-14H |
InChI Key |
ZAJLBASAGMOSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3OC=CC=C5 |
Origin of Product |
United States |
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